acidi cinnamici e derivati

Cinnamic acids and their derivatives are a diverse class of organic compounds widely used in the pharmaceutical, food, and cosmetic industries due to their versatile chemical properties and biological activities. These compounds are derived from cinnamic acid through various functionalization processes such as esterification, amide formation, and halogenation. In pharmaceutical applications, they exhibit potential anti-inflammatory, antioxidant, and antimicrobial activities. For instance, derivatives like salicylic acid (a key component in aspirin) have been extensively studied for their analgesic and antipyretic properties. In the food industry, cinnamic acids are used as flavor enhancers and preservatives, contributing to the characteristic taste of products such as vanilla extract. Additionally, they play a crucial role in cosmetics, where their UV-absorbing capabilities make them valuable in sun care products. Their ability to form stable complexes with metal ions also makes them useful in various chemical synthesis reactions.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

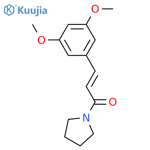

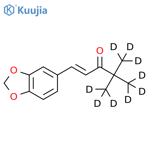

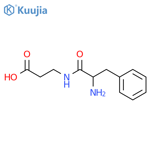

|

4'-Demethoxypiperlotine C | 807372-38-9 | C15H19NO3 |

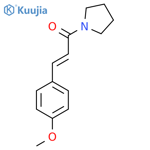

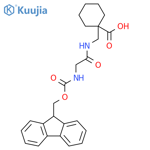

|

Piperlotine A | 389572-70-7 | C14H17NO2 |

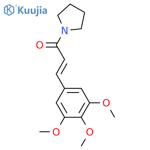

|

Piperlotine C | 886989-88-4 | C16H21NO4 |

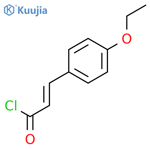

|

3-(4-Ethoxyphenyl)acryloyl Chloride | 77251-75-3 | C11H11ClO2 |

|

1-(3,4-Methylenedioxyphenyl)-4,4-diMethyl-d6-pent-1-en-3-one-d3 | 1262795-35-6 | C14H16O3 |

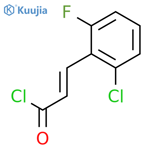

|

(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride | 1160261-55-1 | C9H5Cl2FO |

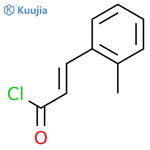

|

(2E)-3-(2-Methylphenyl)acryloyl chloride | 83612-52-6 | C10H9ClO |

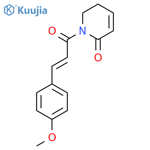

|

3,5-Didemethoxy Piperlongumine | 1246095-66-8 | C15H15NO3 |

|

3-(2,4-dichlorophenyl)-1-thiophen-2-ylprop-2-en-1-one | 7402-71-3 | C13H8Cl2OS |

|

| 7474-72-8 | C12H12N2O4 |

Letteratura correlata

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

Fornitori consigliati

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

H-PHE-β-ALA-OH Cas No: 54745-27-6

H-PHE-β-ALA-OH Cas No: 54745-27-6 -

-